1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone
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Overview
Description
Paeonolide is a bioactive compound isolated from the dried roots of Paeonia suffruticosa, a plant extensively used in traditional medicine. This compound has garnered attention due to its potential therapeutic effects, particularly in bone health and osteoblast differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeonolide can be synthesized through various chemical reactions involving the extraction and purification from the roots of Paeonia suffruticosa. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve the desired concentration .
Industrial Production Methods
Industrial production of paeonolide typically involves large-scale extraction from the plant roots, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Paeonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving paeonolide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include derivatives of paeonolide with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in various fields.
Scientific Research Applications
Paeonolide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
Paeonolide exerts its effects primarily through the intracellular extracellular signal-regulated kinase (ERK1/2) and runt-related transcription factor 2 (RUNX2) signaling pathways. The compound promotes osteoblast differentiation and bone mineralization by enhancing the phosphorylation of ERK1/2 and increasing the expression of RUNX2 . Additionally, paeonolide activates the bone morphogenetic protein (BMP)–Smad1/5/8 and Wnt–β-catenin pathways, further contributing to its bone health benefits .
Comparison with Similar Compounds
Paeonolide is often compared with other similar compounds isolated from Paeonia suffruticosa, such as paeonol, paeonoside, paeoniflorin, and mudanpioside H . While these compounds share some bioactive properties, paeonolide is unique in its ability to significantly enhance osteoblast differentiation and bone mineralization through the ERK1/2-RUNX2 signaling pathway . This distinct mechanism of action sets paeonolide apart from other related compounds and highlights its potential as a therapeutic agent for bone health.
Properties
IUPAC Name |
1-[4-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZECHGWAZTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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